4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-9-6-15(14-10(9)13)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJBDSCPPXFDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)N)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 4-fluorobenzyl chloride with 4-chloro-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF or DMSO.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
(a) 4-Chloro-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS: 1001757-51-2)
- Molecular Formula : C₁₀H₉ClFN₃
- Molecular Weight : 225.65 g/mol
- Key Difference : The fluorine atom is at the 2-position of the benzyl group instead of the 4-position.
(b) 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS: 1001757-55-6)
- Molecular Formula : C₁₀H₉ClFN₃
- Molecular Weight : 225.65 g/mol
- Key Difference : Fluorine is at the 3-position of the benzyl group.
- Implications : The meta-substitution could disrupt planarity, affecting π-π stacking interactions in enzyme binding sites .
(c) 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine (CAS: 1247685-02-4)
Additional Halogenation
(a) 4-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine (CAS: 1001519-30-7)
- Molecular Formula : C₁₀H₈Cl₃N₃
- Molecular Weight : 260.10 g/mol
- Key Difference : The benzyl group has two chlorine atoms at the 3- and 4-positions.
- Implications : Enhanced electron-withdrawing effects may increase metabolic stability but reduce solubility .
(b) 4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS: 895929-26-7)
Structural and Physicochemical Data Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituent Position(s) | Purity |
|---|---|---|---|---|
| 4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine (1001757-53-4) | C₁₀H₉ClFN₃ | 225.65 | 1-(4-F-benzyl), 4-Cl | ≥95% |
| 4-Chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-amine (1001757-51-2) | C₁₀H₉ClFN₃ | 225.65 | 1-(2-F-benzyl), 4-Cl | ≥95% |
| 4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine (1001519-30-7) | C₁₀H₈Cl₃N₃ | 260.10 | 1-(3,4-Cl₂-benzyl), 4-Cl | ≥95% |
| 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-3-amine (1247685-02-4) | C₁₀H₉ClFN₃ | 225.65 | 1-(4-Cl-3-F-benzyl) | ≥95% |
Biological Activity
4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine is an organic compound with notable potential in medicinal chemistry due to its unique structural features, including a pyrazole ring and specific halogen substitutions. This compound has garnered attention for its biological activities, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C10H9ClFN3
- Molecular Weight : 225.65 g/mol
- Density : 1.52 g/cm³
- Boiling Point : Approximately 408.9 °C
The structural representation of the compound indicates the presence of a chlorine atom and a fluorobenzyl group attached to the pyrazole ring, which may influence its biological interactions and efficacy.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- G Protein-Coupled Receptor Agonism : The compound has been identified as a potential agonist for certain G protein-coupled receptors (GPCRs), which are crucial in modulating cellular signaling pathways. This property suggests its utility in drug discovery efforts targeting diseases associated with GPCR dysfunction.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through interactions with enzymes or receptors involved in cancer pathways. Its structure indicates it could inhibit specific molecular targets critical for tumor growth and survival.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that this compound may also exhibit such effects, although further research is needed to confirm this activity specifically for this compound.
The mechanism of action of this compound involves its interaction with biological targets, which may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, leading to therapeutic effects.
- Receptor Modulation : By acting on GPCRs or other receptor types, it can alter signaling pathways that contribute to various physiological responses.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine | C10H8Cl2FN3 | Contains an additional chlorine atom |
| 4-Fluoro-1-(4-methylbenzyl)-1H-pyrazol-3-amine | C11H12F N3 | Methyl group instead of chlorine |
| 5-Chloro-1-(4-fluorobenzyl)-1H-pyrazole | C10H8ClFN3 | Different positioning of the chloro substituent |
This table illustrates how the specific substitution pattern on the pyrazole ring contributes to distinct chemical and biological properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Insecticidal Activity : Related pyrazole compounds have demonstrated significant insecticidal activity against pests like Mythimna separate and Helicoverpa armigera, indicating potential agricultural applications .
- Antifungal Properties : Some derivatives have shown promising antifungal activity, suggesting that modifications to the pyrazole structure can enhance efficacy against fungal pathogens .
- Toxicity Assessments : Toxicity tests using zebrafish embryos have been performed on similar compounds, revealing insights into their safety profiles and potential for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Condensation of pyrazole precursors (e.g., hydrazine derivatives) with 4-fluorobenzyl halides under reflux in ethanol or DMF.
- Step 2 : Chlorination at the 4-position using POCl₃ or SOCl₂ under anhydrous conditions (60–80°C) .
- Critical factors : Temperature control during chlorination minimizes side products (e.g., over-chlorination). Solvent polarity affects regioselectivity; non-polar solvents favor mono-substitution .
- Data : Yields range from 65% to 85% depending on stoichiometry and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- NMR Analysis :
- ¹H NMR : The 4-fluorobenzyl group shows characteristic aromatic splitting patterns (doublet of doublets, δ ~7.2–7.4 ppm). The pyrazole NH₂ proton appears as a broad singlet (δ ~5.5 ppm) .
- ¹³C NMR : The chloro substituent at C4 causes a downfield shift (~110 ppm), while the fluorobenzyl carbons exhibit distinct coupling with fluorine (J ~20 Hz) .
- IR : NH₂ stretching vibrations at 3400–3300 cm⁻¹ confirm the amine group; C-Cl and C-F stretches appear at 750–650 cm⁻¹ and 1250–1150 cm⁻¹, respectively .
Q. What is the role of fluorine and chlorine substituents in modulating this compound’s physicochemical properties?
- Fluorine : Enhances lipophilicity (logP increase by ~0.5 units) and metabolic stability via reduced oxidative degradation. The 4-fluorobenzyl group also improves target binding through hydrophobic and dipole interactions .
- Chlorine : Increases electron-withdrawing effects, stabilizing the pyrazole ring and influencing reactivity in subsequent functionalization (e.g., Suzuki couplings) .
II. Advanced Research Questions
Q. How can researchers address contradictory bioactivity data in studies involving this compound?
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for enzyme inhibition) may arise from:
- Variability in assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) affects protonation states of the NH₂ group .
- Impurity profiles : Residual solvents (e.g., DMF) or byproducts (e.g., dechlorinated derivatives) can interfere with assays .
Q. What advanced computational methods predict the binding mode of this compound with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases). The 4-fluorobenzyl group often occupies hydrophobic pockets, while the NH₂ group forms hydrogen bonds with catalytic residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Fluorine’s electronegativity enhances binding affinity by ~1.5 kcal/mol compared to non-fluorinated analogs .
Q. How can XRD resolve stereochemical uncertainties in derivatives of this compound?
- Bond angles : Pyrazole ring planarity (deviation <0.02 Å).
- Torsional angles : Orientation of the 4-fluorobenzyl group relative to the pyrazole plane (e.g., 45° vs. 90°) .
IV. Critical Analysis of Evidence
- Contradictions : and differ on the impact of fluorine placement; the former emphasizes metabolic stability, while the latter highlights steric effects. Researchers must contextualize substituent positions (para vs. ortho) when designing analogs.
- Gaps : Limited data exist on in vivo pharmacokinetics. Future studies should address bioavailability and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
